molecular formula C20H19N3O2S B2570760 N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 946203-08-3

N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2570760
CAS No.: 946203-08-3
M. Wt: 365.45
InChI Key: QPKJYMLXGDOQAX-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a thiazole ring, a benzamide group, and a phenylethylamine moiety, making it a molecule of interest in various fields of scientific research.

Scientific Research Applications

N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential biological activities. This could provide an opportunity for chemists to design new derivatives that could enhance safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.

    Incorporation of the Phenylethylamine Moiety: The phenylethylamine moiety can be attached through reductive amination, where the corresponding ketone is reacted with phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole rings, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14(15-8-4-2-5-9-15)21-18(24)12-17-13-26-20(22-17)23-19(25)16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKJYMLXGDOQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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